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molecular formula C16H27NO B8693009 2-Amino-4,6-bis(2-methylbutan-2-yl)phenol CAS No. 23786-32-5

2-Amino-4,6-bis(2-methylbutan-2-yl)phenol

Cat. No. B8693009
M. Wt: 249.39 g/mol
InChI Key: FVSGONBRARQDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06569612B1

Procedure details

2,4-Di-tert-pentylphenol (93.8 g, 0.4 mol), sodium nitrite (0.6 g, 0.009 mol), 60 mL of water, and 300 mL of propyl acetate were stirred mechanically in a one liter flask at 15-20°. Nitric acid (37.8 g of 70% acid, 0.42 mol) was added slowly via dropping funnel over 30 min keeping the temperature between 25 and 300. The mixture was then stirred vigorously for an additional hour before draining off the lower aqueous phase. The organic layer was washed with a solution of 21 g of sodium bicarbonate in 300 mL of water, passed through 9 g of activated charcoal, and concentrated under reduced pressure to an oil. Palladium catalyst (5 g of 5% Pd/C, 50% wet with water) was added to the oily nitrophenol dissolved in 240 mL of isopropyl alcohol. The mixture was heated with a 55° water bath before slowly adding over 1 h a solution of potassium formate (135 g, 1.6 mol) in 130 mL of water while keeping the temperature under 65°. After stirring an additional hour at 55-60°, the mixture was diluted with 300 mL of propyl acetate and 200 mL of warm water and filtered to remove catalyst. The catalyst was washed with 75 mL of propyl acetate and 75 mL of water. The combined propyl acetate layer was separated, washed with water and then brine, concentrated, and diluted with 200 mL of heptane to crystallize the product. After filtering and drying, 85.9 g (86%) of 2-amino-4,6-di-tert-pentylphenol were obtained.
Quantity
93.8 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two
Name
potassium formate
Quantity
135 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:11]=[C:10]([C:12]([CH2:15][CH3:16])([CH3:14])[CH3:13])[CH:9]=[CH:8][C:7]=1[OH:17])([CH2:4][CH3:5])([CH3:3])[CH3:2].[N+:18]([O-])(O)=O.C([O-])=O.[K+]>O.C(OCCC)(=O)C.N([O-])=O.[Na+]>[NH2:18][C:8]1[CH:9]=[C:10]([C:12]([CH2:15][CH3:16])([CH3:14])[CH3:13])[CH:11]=[C:6]([C:1]([CH2:4][CH3:5])([CH3:3])[CH3:2])[C:7]=1[OH:17] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
93.8 g
Type
reactant
Smiles
C(C)(C)(CC)C1=C(C=CC(=C1)C(C)(C)CC)O
Name
Quantity
0.6 g
Type
catalyst
Smiles
N(=O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCCC
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
37.8 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
potassium formate
Quantity
135 g
Type
reactant
Smiles
C(=O)[O-].[K+]
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCCC
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred vigorously for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 30 min
Duration
30 min
WASH
Type
WASH
Details
The organic layer was washed with a solution of 21 g of sodium bicarbonate in 300 mL of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to an oil
ADDITION
Type
ADDITION
Details
Palladium catalyst (5 g of 5% Pd/C, 50% wet with water) was added to the oily nitrophenol
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 240 mL of isopropyl alcohol
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated with a 55° water bath
CUSTOM
Type
CUSTOM
Details
under 65°
STIRRING
Type
STIRRING
Details
After stirring an additional hour at 55-60°
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove catalyst
WASH
Type
WASH
Details
The catalyst was washed with 75 mL of propyl acetate and 75 mL of water
CUSTOM
Type
CUSTOM
Details
The combined propyl acetate layer was separated
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
brine, concentrated
ADDITION
Type
ADDITION
Details
diluted with 200 mL of heptane
CUSTOM
Type
CUSTOM
Details
to crystallize the product
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC(=C1)C(C)(C)CC)C(C)(C)CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 85.9 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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